(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-3-methoxybenzaldehyde.
Grignard Reaction: The precursor undergoes a Grignard reaction with a methylmagnesium halide to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (2R)-enantiomer, bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
Oxidation: The major products include 2-fluoro-3-methoxyacetophenone or 2-fluoro-3-methoxybenzaldehyde.
Reduction: The major products depend on the specific reducing agent and conditions used.
Substitution: The products vary based on the nucleophile involved in the substitution reaction.
Scientific Research Applications
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol: The enantiomer of the compound with different stereochemistry.
3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol: The racemic mixture containing both (2R) and (2S) enantiomers.
2-Fluoro-3-methoxybenzyl alcohol: A structurally similar compound lacking the methyl group on the second carbon.
Uniqueness
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(2R)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)6-9-4-3-5-10(14-2)11(9)12/h3-5,8,13H,6-7H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKHNVBLAJYQK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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